2-(Bromométhyl)-5-fluorobenzonitrile

Vue d'ensemble

Description

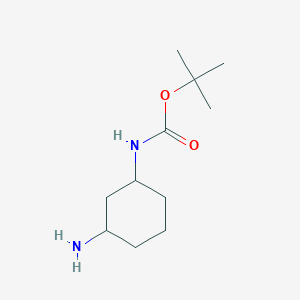

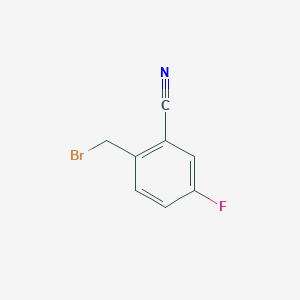

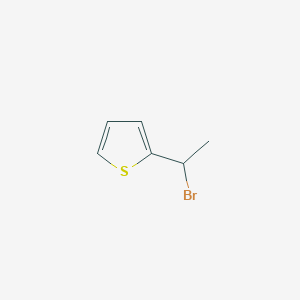

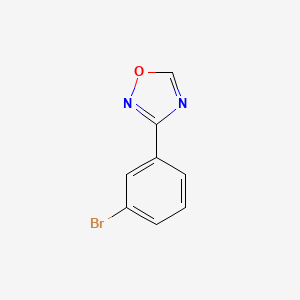

The compound 2-(Bromomethyl)-5-fluorobenzonitrile is a halogenated aromatic nitrile that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile precursor for further chemical modifications, which can be utilized in the synthesis of complex molecules for pharmaceuticals and materials science.

Synthesis Analysis

Several papers discuss the synthesis of halogenated benzonitriles, which are closely related to 2-(Bromomethyl)-5-fluorobenzonitrile. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another study describes an improved synthesis of a compound that includes the 2-(bromomethyl)thiazol-4-yl and 5-fluorobenzonitrile moieties, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .

Molecular Structure Analysis

Structural and computational studies have been conducted on various bromo- and fluoro-substituted benzonitriles. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis and NBO and QTAIM analyses to study the attractive forces involved in the crystal structure . These studies are indicative of the types of molecular structure analyses that could be applied to 2-(Bromomethyl)-5-fluorobenzonitrile.

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles, such as 2-(Bromomethyl)-5-fluorobenzonitrile, can be inferred from studies on similar compounds. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile and its potential use in synthesizing fluoroquinolone intermediates has been described . The presence of both bromine and fluorine in these molecules suggests that they can undergo various chemical reactions, such as nucleophilic aromatic substitution, to yield a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles have been extensively studied. For example, the spectroscopic and second harmonic generation studies of 5-bromo-2-methoxybenzonitrile have been carried out using DFT calculations, predicting its NLO properties . Similarly, DFT computational methods have been used to analyze the geometric structure, vibrational spectra, NLO, NBO, electronic transitions, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile . These studies provide insights into the physical and chemical properties that could be expected for 2-(Bromomethyl)-5-fluorobenzonitrile.

Relevant Case Studies

While the provided papers do not directly discuss case studies involving 2-(Bromomethyl)-5-fluorobenzonitrile, they do provide examples of how related compounds have been synthesized and analyzed, which can be extrapolated to the compound . For instance, the synthesis of 5-bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat demonstrates the pharmaceutical relevance of such intermediates . Additionally, an energetic study of monofluorobenzonitriles provides a comprehensive understanding of their structural and electronic properties, which are crucial for their application in various fields .

Applications De Recherche Scientifique

Synthèse de Copolymères en Bloc

Le 2-(Bromométhyl)-5-fluorobenzonitrile peut être utilisé dans la synthèse de copolymères en bloc. Par exemple, il peut être utilisé pour obtenir le chlorure de 4-bromométhylbenzoyle, qui est ensuite utilisé dans la synthèse de copolymères en bloc de poly(styrène-b-méthacrylate de méthyle) via une polymérisation par transfert de chaîne d'addition-fragmentation réversible (RAFT) .

Préparation d'Acrylates Beta-Substitués

Ce composé peut servir de bloc de construction organique pour la préparation d'acrylates beta-substitués . Ces acrylates ont une large gamme d'applications dans la production de polymères, de revêtements, d'adhésifs et de mastics.

Synthèse de T-Butyl 2-(Phénylthiométhyl) Propenoate

Le this compound peut être utilisé dans la préparation du t-butyl 2-(phénylthiométhyl) propénoate . Ce composé est un intermédiaire utile en synthèse organique.

Synthèse de T-Butyl 3-(Phénylthio)-2-(Phénylthiométhyl)propenoate

Ce composé peut également être utilisé dans la préparation du t-butyl 3-(phénylthio)-2-(phénylthiométhyl)propenoate . Ceci est un autre intermédiaire utile en synthèse organique.

Synthèse de 3-(Phénylthio)-2-(Phényl-sulfinylméthyl)propenoate

Le this compound peut être utilisé dans la préparation du 3-(phénylthio)-2-(phényl-sulfinylméthyl)propenoate . Ce composé est un intermédiaire utile en synthèse organique.

Synthèse de Bêta-Lactames

Ce composé joue un rôle important dans la synthèse de bêta-lactames par cyclisation de l'amide correspondant . Les bêta-lactames sont une classe d'antibiotiques qui comprennent les pénicillines et les céphalosporines.

Propriétés

IUPAC Name |

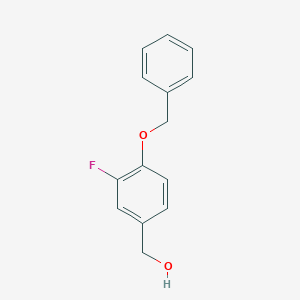

2-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUFENEQQOQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621523 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217661-27-3 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)